molecular formula C33H35N5 B12214653 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12214653
M. Wt: 501.7 g/mol
InChI Key: BYPZELJQHIWEOW-UHFFFAOYSA-N
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Description

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group, a pyrazolo[1,5-a]pyrimidine core, and various alkyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a pyrimidine derivative in the presence of a suitable catalyst can yield the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. A common method involves reacting the pyrazolo[1,5-a]pyrimidine core with a piperazine derivative in the presence of a base.

    Functionalization with Diphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated derivatives.

Scientific Research Applications

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. Researchers investigate its potential as an inhibitor or activator of specific enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes.

    Molecular Targets: The compound may target enzymes involved in signal transduction pathways, such as kinases or phosphatases, or receptors on the cell surface.

    Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, or neurotransmission, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine and pyrimidine structure but differs in its functional groups.

    4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]pyrimidin-2-yl)phenol: Another compound with a piperazine ring and pyrimidine core, but with different substituents.

Uniqueness

7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its diphenylmethyl group and pyrazolo[1,5-a]pyrimidine core contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C33H35N5

Molecular Weight

501.7 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C33H35N5/c1-3-13-29-24-30(38-33(34-29)31(25(2)35-38)26-14-7-4-8-15-26)36-20-22-37(23-21-36)32(27-16-9-5-10-17-27)28-18-11-6-12-19-28/h4-12,14-19,24,32H,3,13,20-23H2,1-2H3

InChI Key

BYPZELJQHIWEOW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

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